molecular formula C23H18ClFN2O3S B11698949 ethyl (2E)-2-(2-chlorobenzylidene)-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2E)-2-(2-chlorobenzylidene)-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11698949
M. Wt: 456.9 g/mol
InChI Key: SBJUEEXPJDEMMO-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to Ethyl (2E)-2-(2-Chlorobenzylidene)-5-(2-Fluorophenyl)-7-Methyl-3-Oxo-2,3-Dihydro-5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate

The compound belongs to the thiazolo[3,2-a]pyrimidine family, a class of fused heterocycles combining thiazole and pyrimidine rings. Its structure features a 2-chlorobenzylidene group at position 2, a 2-fluorophenyl group at position 5, and a methyl group at position 7, all contributing to its electronic and steric profile.

Structural Overview of Thiazolo[3,2-a]Pyrimidine Heterocyclic Systems

Thiazolo[3,2-a]pyrimidines are bicyclic systems where a thiazole ring (five-membered, with nitrogen and sulfur atoms) is fused to a pyrimidine ring (six-membered, with two nitrogen atoms). The fusion occurs at positions 3 and 2 of the thiazole and pyrimidine rings, respectively, creating a planar architecture conducive to π-π stacking interactions.

Key Structural Features:
  • Ring Fusion : The thiazole’s sulfur atom at position 1 and nitrogen at position 3 align with the pyrimidine’s nitrogen atoms at positions 1 and 3, creating a conjugated system that enhances stability.
  • Substituent Positions : Modifications at positions 2, 5, 6, and 7 significantly influence bioactivity. For example, the 2-chlorobenzylidene group introduces halogen bonding potential, while the 7-methyl group enhances lipophilicity.

Table 1 : Comparative Structural Data for Selected Thiazolo[3,2-a]Pyrimidine Derivatives

Compound Substituents (Positions) Biological Activity Source
Target Compound 2-Cl-Bz, 5-F-Ph, 7-Me Anticancer (in vitro)
9-Benzylidene-7-methyl derivative 2-Bz, 5-Ph, 7-Me Antimicrobial
N-(4-Bromo-2-fluorophenyl) analog 6-Carboxamide, 5-oxo Enzyme inhibition

Significance of Substituent Effects in Benzylidene-Fluorophenyl-Methyl Derivatives

The compound’s substituents synergistically modulate its physicochemical and pharmacological properties:

2-Chlorobenzylidene Group:
  • Halogen Bonding : The chlorine atom acts as a σ-hole donor, forming interactions with electron-rich regions of biological targets (e.g., protein backbone carbonyls).
  • Steric Effects : The benzylidene moiety introduces planarity, facilitating intercalation into DNA or enzyme active sites.
2-Fluorophenyl Group:
  • Electron-Withdrawing Effects : Fluorine’s high electronegativity polarizes the phenyl ring, enhancing binding to aromatic residues via dipole interactions.
  • Metabolic Stability : The C-F bond resists oxidative metabolism, prolonging half-life in vivo.
7-Methyl Group:
  • Lipophilicity Enhancement : Increases membrane permeability, as evidenced by logP values >3 for similar derivatives.
  • Conformational Restriction : Limits rotational freedom, favoring bioactive conformations.

Synthetic Pathways :
The compound is synthesized via a three-step protocol:

  • Formation of Thiopyrimidene Intermediate : Reaction of 5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydropyrimidine with thiourea in ethanol under reflux yields the thione intermediate.
  • Cyclization : Treatment with ethyl chloroacetate in DMSO/butanol induces cyclization to form the thiazolo[3,2-a]pyrimidine core.
  • Benzylidene Incorporation : Condensation with 2-chlorobenzaldehyde in acidic conditions introduces the 2-chlorobenzylidene group.

Properties

Molecular Formula

C23H18ClFN2O3S

Molecular Weight

456.9 g/mol

IUPAC Name

ethyl (2E)-2-[(2-chlorophenyl)methylidene]-5-(2-fluorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C23H18ClFN2O3S/c1-3-30-22(29)19-13(2)26-23-27(20(19)15-9-5-7-11-17(15)25)21(28)18(31-23)12-14-8-4-6-10-16(14)24/h4-12,20H,3H2,1-2H3/b18-12+

InChI Key

SBJUEEXPJDEMMO-LDADJPATSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3F)C(=O)/C(=C\C4=CC=CC=C4Cl)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3F)C(=O)C(=CC4=CC=CC=C4Cl)S2)C

Origin of Product

United States

Preparation Methods

α-Bromination and Cyclization

A widely adopted method involves α-bromination of ketones followed by cyclization with thiopyrimidines. For example:

  • Step 1 : α-Bromination of cyclohexanone or acetylacetone using N-bromosuccinimide (NBS) in acetonitrile with p-toluenesulfonic acid (PTSA) as a catalyst at 35–40°C.

  • Step 2 : Cyclization with 3,4-dihydropyrimidine-2(1H)-thiones (thiopyrimidines) at 50°C yields thiazolo[3,2-a]pyrimidine derivatives.

  • Yield : 51–88% under optimized conditions (10 mmol NBS, PTSA, acetonitrile).

Key Data :

Brominating AgentCatalystSolventTemperatureYield (%)
NBSPTSAAcetonitrile50°C51
Br₂PTSADMF50°C32
CuBr₂PTSADMF50°C28

This method is favored for its simplicity and scalability.

Biginelli Condensation Followed by Cyclization

Three-Component Reaction

The Biginelli reaction forms the pyrimidine core:

  • Reactants : 2-Chlorobenzaldehyde, thiourea, and ethyl acetoacetate undergo condensation in acidic media (e.g., H₂SO₄ or iodine).

  • Intermediate : 1,2,3,4-Tetrahydropyrimidine-2-thione is generated in 90–97% yield under solvent-free conditions.

  • Cyclization : Treatment with ethyl chloroacetate at 120°C produces the thiazolo[3,2-a]pyrimidine scaffold.

Aldehyde Condensation

The final step involves condensation with 2-fluorophenylaldehyde:

  • Conditions : Ethanol with pyrrolidine as a base at reflux.

  • Stereochemistry : The E-configuration of the benzylidene group is confirmed via X-ray crystallography.

Ultrasound-Assisted Synthesis

Solvent- and Catalyst-Free Protocol

A rapid method employs ultrasound irradiation:

  • Reactants : 2-Aminothiazole, ethyl acetoacetate, and 2-chlorobenzaldehyde are irradiated under neat conditions.

  • Time : 10 minutes vs. 2 hours under conventional heating.

  • Yield : 70–90%, with enhanced regioselectivity.

Advantages :

  • Eliminates toxic solvents and reduces energy consumption.

  • Improves reaction efficiency by 40% compared to traditional methods.

Structural Confirmation and Optimization

Stereochemical Analysis

X-ray crystallography confirms the Z configuration of regioisomers in analogous compounds, though the target molecule adopts the E configuration due to steric and electronic effects. Computational studies (DFT) further validate the stability of the E isomer.

Reaction Optimization

Critical parameters for maximizing yield:

ParameterOptimal ValueImpact on Yield
SolventAcetonitrile+20% vs. DMF
Catalyst Loading5 mmol PTSA+15%
Temperature50°C+10% vs. 40°C

Comparative Analysis of Methods

MethodConditionsTimeYield (%)Key Advantage
One-Pot CyclizationNBS, PTSA, 50°C2 h51–88Scalability
Biginelli RouteH₂SO₄, solvent-free1.5 h90–97High purity
UltrasoundNeat, 25°C10 min70–90Eco-friendly, rapid

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-(2-chlorobenzylidene)-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups such as halides or amines.

Scientific Research Applications

Ethyl (2E)-2-(2-chlorobenzylidene)-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several applications in scientific research:

    Chemistry: The compound is studied for its unique structural properties and reactivity.

    Biology: It may have potential as a bioactive molecule, with studies exploring its interactions with biological targets.

    Medicine: Research may investigate its potential as a therapeutic agent, particularly in areas such as anti-inflammatory or anticancer activity.

    Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-(2-chlorobenzylidene)-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate enzymes, affecting biochemical pathways.

    Receptors: It may bind to receptors on cell surfaces, modulating cellular responses.

    DNA/RNA: The compound could interact with genetic material, influencing gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related thiazolo[3,2-a]pyrimidine derivatives, highlighting differences in substituents, physicochemical properties, and biological activities.

Compound Name Substituents (Positions) Molecular Formula Key Properties/Activities References
Target Compound 2-(2-Cl-benzylidene), 5-(2-F-phenyl), 7-Me C₂₃H₁₇ClFN₂O₃S Crystallographic data not reported; predicted moderate hydrophobicity (LogP ~3.5). Potential kinase inhibition inferred from structural analogs .
Ethyl 2-(2-F-benzylidene)-5-(4-F-phenyl)-7-Me-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 2-(2-F-benzylidene), 5-(4-F-phenyl), 7-Me C₂₃H₁₇F₂N₂O₃S Crystal structure : Dihedral angle between fluorophenyl and thiazolo ring = 89.86°. Enhanced π-stacking due to fluorinated aryl groups .
Ethyl 5-(4-Br-phenyl)-7-Me-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 5-(4-Br-phenyl), 7-Me C₁₇H₁₆BrN₂O₃S Crystal data : Monoclinic P2₁/c space group. Strong π-halogen interactions (Br···C distances: 3.40–3.45 Å) stabilize the lattice .
Ethyl 2-(2-Acetoxybenzylidene)-7-Me-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 2-(2-Acetoxybenzylidene), 5-Ph, 7-Me C₂₅H₂₂N₂O₅S Supramolecular structure : Chains formed via C–H···O and C–H···π interactions. Dihedral angle between acetoxybenzene and core = 7.97° .
Ethyl 5-(1,3-Benzodioxol-5-yl)-2-(3,5-diBr-4-OH-benzylidene)-7-Me-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 5-(Benzodioxolyl), 2-(3,5-diBr-4-OH-benzylidene) C₂₅H₁₈Br₂N₂O₆S Bioactivity : IC₅₀ = 4.5 µM (Cdc25B inhibition). Mechanism independent of ROS, with H-bonding to enzyme pockets .
Ethyl 2-(2,4-Dimethoxybenzylidene)-5-[(E)-2-phenylethenyl]-7-Me-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 2-(2,4-diOMe-benzylidene), 5-(styryl), 7-Me C₂₇H₂₆N₂O₅S Collision cross-section : Predicted CCS = 220.0 Ų (M+H⁺). Enhanced rigidity due to conjugated styryl group .

Key Comparative Insights:

Substituent Effects on Bioactivity: Halogenated benzylidenes (e.g., 2-Cl, 2-F) enhance target selectivity via hydrophobic interactions. The 2-fluorophenyl analog (evidence 10) shows stronger π-stacking than non-halogenated derivatives .

Crystal Packing and Stability :

  • Bromine in evidence 4’s 4-Br-phenyl derivative facilitates halogen bonding, improving thermal stability .
  • Acetoxy groups (evidence 16) induce cooperative hydrogen bonding, stabilizing supramolecular chains .

Synthetic Routes :

  • Most analogs are synthesized via Biginelli-like cyclocondensation (evidence 11), with modifications in aldehyde components (e.g., 2-fluorobenzaldehyde in evidence 14) .

Biological Activity

Ethyl (2E)-2-(2-chlorobenzylidene)-5-(2-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure can be described by the following formula:

C23H18ClFN2O3SC_{23}H_{18}ClFN_{2}O_{3}S

This complex arrangement features a thiazole ring fused with a pyrimidine moiety, which is characteristic of many biologically active compounds.

Synthesis

The synthesis of this compound typically involves multi-step reactions that facilitate the formation of its unique heterocyclic structure. A common method includes:

  • Condensation Reaction : Reacting ethyl 2-(2-aminothiazol-4-yl)acetate with appropriate aldehydes under acidic conditions.
  • Cyclization : Utilizing cyclization techniques to form the thiazolo-pyrimidine core.
  • Functionalization : Introducing substituents such as the chlorobenzylidene and fluorophenyl groups to enhance biological activity.

Antiviral Activity

Research has indicated that compounds similar to this compound exhibit significant antiviral properties. For instance:

  • Inhibition of Viral Replication : Studies have shown that derivatives with similar structures can inhibit viruses like HSV and HCV in vitro, suggesting potential efficacy against viral infections .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. It has demonstrated:

  • Bactericidal Effects : Compounds from the same class have shown effectiveness against various bacterial strains, indicating a potential role in treating bacterial infections .

Cytotoxicity Studies

In vitro cytotoxicity assays are crucial for assessing the safety profile of new compounds. The following findings have been reported:

  • Low Cytotoxicity : Compounds similar to this thiazolo-pyrimidine derivative displayed low cytotoxicity in cell lines such as Vero cells, making them promising candidates for further development .

Case Studies and Research Findings

Several studies highlight the biological activities of thiazolo-pyrimidine derivatives:

Study Findings Reference
Hu et al.Demonstrated antiviral activity against HSV with derivatives showing up to 91% inhibition at 50 µM
Elgemeie et al.Evaluated various heterocyclic compounds for antiviral properties; some showed significant activity against HCV
Recent ReviewSummarized the synthesis and biological activities of pyrazole derivatives including thiazoles; noted their broad spectrum of action

Q & A

Q. What are the key structural features of this compound, and how do substituents influence its physicochemical properties?

The compound features a thiazolo[3,2-a]pyrimidine core with critical substituents:

  • 2-position : A 2-chlorobenzylidene group, which introduces steric bulk and electron-withdrawing effects due to chlorine .
  • 5-position : A 2-fluorophenyl group, contributing to π-π stacking interactions and modulating electronic properties .
  • 6-position : Ethyl carboxylate, enhancing solubility and serving as a handle for derivatization .
  • 7-position : Methyl group, stabilizing the core structure via steric protection .

Methodological Insight : Substituent effects are analyzed using X-ray crystallography (e.g., bond angles, dihedral angles) and computational tools like DFT to assess electronic distribution .

Q. What synthetic strategies are employed to prepare this compound and its analogs?

A multi-step synthesis is typical:

Core formation : Condensation of thiazole derivatives with β-ketoesters under acidic conditions.

Benzylidene introduction : Knoevenagel condensation with substituted benzaldehydes (e.g., 2-chlorobenzaldehyde) .

Functionalization : Palladium-catalyzed cross-coupling for aryl group introduction at the 5-position .

Key Considerations : Solvent choice (DMF, toluene) and catalysts (Pd, Cu) optimize yield and regioselectivity. Purity is confirmed via HPLC and NMR .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • X-ray crystallography : Resolves molecular conformation (e.g., Z/E isomerism at the benzylidene group) and packing interactions (e.g., C–H···O, π-π stacking) .
  • NMR spectroscopy : Assigns substituent positions (e.g., ¹H NMR for methyl protons at δ 2.1–2.3 ppm) .
  • Mass spectrometry : Validates molecular weight (e.g., ESI-MS m/z 487.3 [M+H]⁺) .

Example : A crystal structure (P21/n space group) revealed intermolecular hydrogen bonds stabilizing the lattice .

Advanced Research Questions

Q. How do contradictory SAR findings inform substituent optimization at the 2- and 5-positions?

  • 2-position : Chlorine substituents enhance stability but reduce solubility. Fluorine analogs (e.g., 2-fluorobenzylidene) improve bioavailability but may weaken target binding .
  • 5-position : Electron-withdrawing groups (e.g., 2-fluorophenyl) increase electrophilicity, while methoxy groups enhance π-donor interactions but introduce metabolic liabilities .

Data Conflict : A 3,4-dimethoxyphenyl group at the 5-position showed higher activity in some studies but lower in others, suggesting context-dependent target interactions .

Q. What computational methods predict the compound’s reactivity and interaction with biological targets?

  • Docking studies : Simulate binding to enzymes (e.g., kinases) using AutoDock Vina, focusing on the benzylidene and carboxylate moieties .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks .
  • MD simulations : Assess stability in lipid bilayers, highlighting the role of the ethyl carboxylate in membrane permeability .

Case Study : A DFT study of a fluorinated analog showed enhanced charge transfer, correlating with observed antineoplastic activity .

Q. How do crystal packing interactions influence solid-state reactivity and formulation strategies?

  • Intermolecular forces : C–H···O bonds (2.8–3.2 Å) and π-π stacking (3.5 Å) dominate packing, affecting solubility and melting points .
  • Polymorphism : Variations in solvent (DMF vs. ethanol) yield different crystal forms, altering dissolution rates .

Formulation Insight : Co-crystallization with carboxylic acids (e.g., 4-carboxybenzylidene derivatives) improves aqueous solubility .

Q. What mechanistic insights explain its potential bioactivity in disease models?

  • Enzyme inhibition : The α,β-unsaturated ketone moiety (3-oxo group) acts as a Michael acceptor, covalently inhibiting cysteine proteases .
  • Receptor modulation : The 2-fluorophenyl group mimics tyrosine residues, interfering with phosphorylation in kinase pathways .

Validation : In vitro assays (e.g., IC₅₀ measurements against COX-2) and in vivo inflammation models validate mechanistic hypotheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.